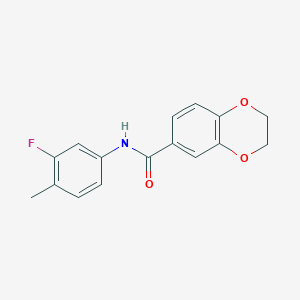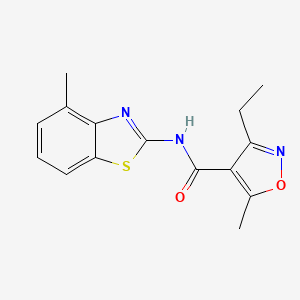
1-(4-iodobenzoyl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-iodobenzoyl)indoline, also known as 4-IBP, is a chemical compound that has shown potential in scientific research. It is a derivative of indoline and has been synthesized for its potential applications in various fields.
科学的研究の応用
1-(4-iodobenzoyl)indoline has been used in various scientific research applications. It has been studied for its potential as an inhibitor of tubulin polymerization, which is important in cancer research. It has also been studied for its potential as a photosensitizer in photodynamic therapy, which is a treatment for cancer and other diseases. Additionally, 1-(4-iodobenzoyl)indoline has been studied for its potential as a fluorescent probe for imaging biological systems.
作用機序
The mechanism of action of 1-(4-iodobenzoyl)indoline is not fully understood. However, it has been suggested that it may act as an inhibitor of tubulin polymerization by binding to the colchicine binding site of tubulin. This could lead to disruption of microtubule dynamics, which is important in cell division and proliferation. Additionally, 1-(4-iodobenzoyl)indoline may act as a photosensitizer by producing reactive oxygen species upon exposure to light, which can cause damage to cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-iodobenzoyl)indoline has cytotoxic effects on cancer cells and can induce cell cycle arrest. It has also been shown to have low toxicity in normal cells. In addition, 1-(4-iodobenzoyl)indoline has been shown to have fluorescent properties, making it useful for imaging biological systems.
実験室実験の利点と制限
One advantage of using 1-(4-iodobenzoyl)indoline in lab experiments is its potential as a fluorescent probe for imaging biological systems. Additionally, its potential as an inhibitor of tubulin polymerization and a photosensitizer make it a promising candidate for cancer research. However, its mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, further studies are needed to fully understand its toxicity and potential side effects.
将来の方向性
There are several future directions for research on 1-(4-iodobenzoyl)indoline. One area of focus could be further understanding its mechanism of action, which could lead to the development of more effective cancer treatments. Additionally, research could be done to optimize its fluorescent properties for use in imaging biological systems. Finally, studies could be done to better understand its potential side effects and toxicity, which would be important for its development as a therapeutic agent.
合成法
The synthesis of 1-(4-iodobenzoyl)indoline involves the reaction of 4-iodobenzoic acid with indoline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization. This method has been successfully used by researchers to produce 1-(4-iodobenzoyl)indoline for scientific research purposes.
特性
IUPAC Name |
2,3-dihydroindol-1-yl-(4-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO/c16-13-7-5-12(6-8-13)15(18)17-10-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRMVARJIJFXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5816566.png)


![N-[4-(aminocarbonyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5816582.png)
![2'-acetyl-6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B5816588.png)
![5-(2,4-dichlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5816590.png)

![1-(4-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5816625.png)
![N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide](/img/structure/B5816631.png)
![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5816635.png)
![4-(diethylamino)benzaldehyde {5-[(2-pyridinylmethyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B5816654.png)

![methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5816677.png)
